
4-Bromo-7-chloroquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-7-chloroquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of bromine and chlorine atoms at the 4th and 7th positions, respectively, on the quinoline ring, along with a carboxylic acid group at the 3rd position The molecular formula of this compound is C10H5BrClNO2
准备方法
The synthesis of 4-Bromo-7-chloroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives followed by carboxylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
For industrial production, the synthesis may involve the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine and chlorine atoms efficiently. The final carboxylation step can be achieved using carbon dioxide under high pressure and temperature .
化学反应分析
4-Bromo-7-chloroquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide and potassium hydroxide.
Oxidation and Reduction Reactions: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or hydroxyl derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Bromo-7-chloroquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 4-Bromo-7-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of parasite growth in antimalarial applications .
相似化合物的比较
4-Bromo-7-chloroquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
7-Chloroquinoline-3-carboxylic acid: Lacks the bromine atom at the 4th position, which may affect its reactivity and biological activity.
4,6-Dichloroquinoline-3-carboxylic acid: Contains an additional chlorine atom at the 6th position, which can influence its chemical properties and applications.
4-Bromo-7-chloroquinoline: Lacks the carboxylic acid group, which may limit its use in certain synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various research fields.
属性
分子式 |
C10H5BrClNO2 |
|---|---|
分子量 |
286.51 g/mol |
IUPAC 名称 |
4-bromo-7-chloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-9-6-2-1-5(12)3-8(6)13-4-7(9)10(14)15/h1-4H,(H,14,15) |
InChI 键 |
WSOOOOQERPPPGL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenemethanol, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B11839877.png)


![4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline](/img/structure/B11839895.png)
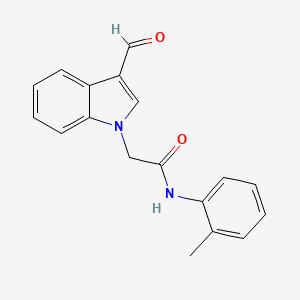

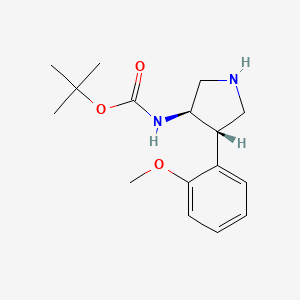


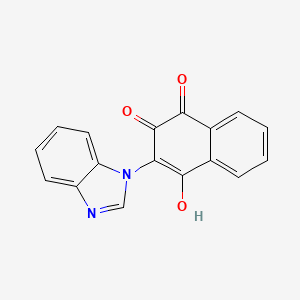
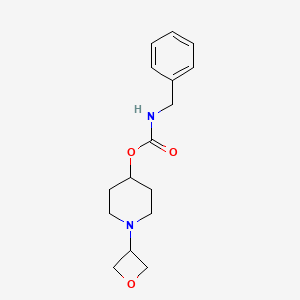
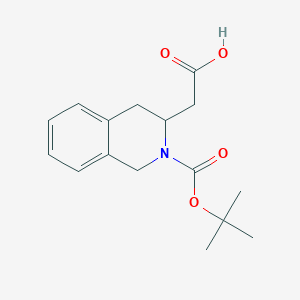

![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B11839951.png)
